Welcome to the BenchChem Online Store!
molecular formula C7H8N2O2S2 B8320651 N-[5-(Acetylthio)-2-thiazolyl]acetamide CAS No. 91978-77-7

N-[5-(Acetylthio)-2-thiazolyl]acetamide

Cat. No. B8320651
M. Wt: 216.3 g/mol
InChI Key: OYTWNVNHKYTJPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06521759B2

Procedure details

To a solution of 50 mg (0.23 mmol, Applied Chemical Laboratory) of N-[5-(acetylthio)-2-thiazolyl]acetamide in 10 mL of THF was added 0.25 mL of potassium tert-butoxide solution (1 M solution, 0.25 mmol) at rt under argon. The resulting suspension was stirred for 15 min at rt, then a solution of 59 mg of 2-(chloromethyl)-5-t-butyloxazole (0.34 mmol) in 1 mL of THF was added. The resulting mixture was stirred at rt for 16 h, concentrated under reduced pressure and purified by flash column chromatography (silica gel, 25×200 mm, 1:1 EtOAc/hexanes followed by 100% EtOAc) to give 44 mg (0.14 mmol, 61%) of N-[5-[[(5-t-butyl-2-oxazolyl)methyl]thio]-2-thiazolyl]acetamide as a white solid.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
59 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([S:4][C:5]1[S:9][C:8]([NH:10][C:11](=[O:13])[CH3:12])=[N:7][CH:6]=1)(=O)[CH3:2].CC(C)([O-])C.[K+].ClCC1[O:23][C:24]([C:27]([CH3:30])([CH3:29])[CH3:28])=[CH:25][N:26]=1>C1COCC1>[C:27]([C:24]1[O:23][C:2]([CH2:1][S:4][C:5]2[S:9][C:8]([NH:10][C:11](=[O:13])[CH3:12])=[N:7][CH:6]=2)=[N:26][CH:25]=1)([CH3:30])([CH3:29])[CH3:28] |f:1.2|

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
C(C)(=O)SC1=CN=C(S1)NC(C)=O
Name
Quantity
0.25 mL
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
59 mg
Type
reactant
Smiles
ClCC=1OC(=CN1)C(C)(C)C
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred for 15 min at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at rt for 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography (silica gel, 25×200 mm, 1:1 EtOAc/hexanes followed by 100% EtOAc)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)(C)C1=CN=C(O1)CSC1=CN=C(S1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.14 mmol
AMOUNT: MASS 44 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.